molecular formula C20H12Cl4N2O2 B4857380 N,N'-1,3-phenylenebis(2,5-dichlorobenzamide)

N,N'-1,3-phenylenebis(2,5-dichlorobenzamide)

Cat. No. B4857380
M. Wt: 454.1 g/mol
InChI Key: HDUIBRJHDFGCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,3-phenylenebis(2,5-dichlorobenzamide), commonly known as PBDC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. PBDC is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound is used in various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

PBDC inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition results in the disruption of the enzymatic reaction and the subsequent inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
PBDC has been found to have various biochemical and physiological effects, including the inhibition of urease and carbonic anhydrase enzymes. These effects have potential applications in the development of drugs for the treatment of diseases such as cancer, bacterial infections, and metabolic disorders.

Advantages and Limitations for Lab Experiments

PBDC has several advantages as a research tool, including its ability to inhibit enzymes and its solubility in organic solvents. However, PBDC also has limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving PBDC, including the development of new drugs based on its mechanism of action, the study of its effects on different enzymes and organisms, and the exploration of its potential applications in environmental science. Further research is needed to fully understand the potential of PBDC in these areas.

Scientific Research Applications

PBDC has been widely used in scientific research for various applications such as studying the effects of environmental pollutants on living organisms, developing new drugs, and understanding the mechanism of action of certain enzymes. PBDC has been found to be an effective inhibitor of enzymes such as urease and carbonic anhydrase, making it a potential candidate for drug development.

properties

IUPAC Name

2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-4-6-17(23)15(8-11)19(27)25-13-2-1-3-14(10-13)26-20(28)16-9-12(22)5-7-18(16)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUIBRJHDFGCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.